Cas no 225916-39-2 (2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane)

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a synthetic organic compound with distinct structural features. Its key advantages include high purity, excellent solubility in various organic solvents, and a stable molecular structure, making it ideal for various organic synthesis reactions. The compound's fluorophenyl substituent enhances its reactivity and specificity in organic transformations.
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane structure
225916-39-2 structure
Product Name:2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
CAS No:225916-39-2
MF:C11H14BFO2
MW:208.037066936493
MDL:MFCD05663850
CID:244773
PubChem ID:24882503
Update Time:2025-11-01

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
    • 1,3,2-Dioxaborinane,2-(4-fluorophenyl)-5,5-dimethyl-
    • 4-Fluorophenylboronic acid, neopentyl ester
    • MFCD05663850
    • 4-Fluorophenylboronic acid neopentylglycol ester
    • CS-0153785
    • AS-3035
    • SCHEMBL1136930
    • AKOS004113989
    • 225916-39-2
    • 4-Fluorophenylboronic acid neopentylglycol ester, 97%
    • GWWSSPCPSWVJRZ-UHFFFAOYSA-N
    • AB21949
    • DTXSID90452150
    • D94715
    • DB-111567
    • MDL: MFCD05663850
    • Inchi: 1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
    • InChI Key: GWWSSPCPSWVJRZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(B2OCC(C)(C)CO2)=CC=1

Computed Properties

  • Exact Mass: 208.10700
  • Monoisotopic Mass: 208.1070880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.07
  • Melting Point: 64-68 °C (lit.)
  • Boiling Point: 284.4°C at 760 mmHg
  • Flash Point: 125.8°C
  • Refractive Index: 1.48
  • PSA: 18.46000
  • LogP: 1.59390
  • Solubility: Not determined

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26; S36/37
  • Hazardous Material Identification: Xn
  • Storage Condition:2-8°C
  • Risk Phrases:R22; R36/37/38

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane Production Method

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:225916-39-2)2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Order Number:A878498
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:57
Price ($):258.0
Email:sales@amadischem.com

Additional information on 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Introduction to 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 225916-39-2)

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, identified by its Chemical Abstracts Service number CAS No. 225916-39-2, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of boron-containing heterocycles, which are widely recognized for their utility in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, a cornerstone reaction in modern drug discovery and molecular construction.

The structural framework of 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane incorporates a 4-fluorophenyl group, which introduces a unique electronic and steric environment to the molecule. The presence of fluorine at the para position of the aromatic ring enhances the reactivity and selectivity of the boron center, making it an invaluable intermediate in the synthesis of complex organic molecules. Additionally, the dimethyl-substituted dioxaborolane core provides stability and facilitates boron-metal exchange reactions, which are critical for subsequent functionalization steps.

In recent years, boron-containing compounds have emerged as pivotal players in medicinal chemistry due to their ability to modulate biological pathways with high precision. The 1,3,2-dioxaborinane scaffold is particularly noteworthy for its role in generating borylated intermediates that serve as key building blocks in the synthesis of pharmaceuticals. The 4-fluorophenyl moiety further enriches the compound’s potential by enabling selective interactions with biological targets, thereby enhancing drug-like properties such as metabolic stability and binding affinity.

One of the most compelling aspects of 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is its application in the development of novel therapeutic agents. Current research indicates that this compound can be utilized to synthesize small-molecule inhibitors targeting enzymes involved in cancer progression and inflammatory diseases. The fluorine atom at the para position exerts a strong electron-withdrawing effect, which can fine-tune the electronic properties of adjacent functional groups and improve binding interactions with protein receptors. This feature has been leveraged in recent studies to design potent and selective kinase inhibitors.

Moreover, the dimethyl groups at the 5-position of the dioxaborolane ring contribute to steric hindrance around the boron center. This steric bulk can be exploited to prevent unwanted side reactions and improve regioselectivity during cross-coupling processes. Such control is essential when constructing biaryl structures, which are prevalent in many bioactive molecules. The combination of these structural features makes CAS No. 225916-39-2 a versatile tool for synthetic chemists aiming to develop next-generation pharmaceuticals.

Recent advancements in computational chemistry have further highlighted the potential of 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane as a scaffold for drug discovery. Molecular modeling studies suggest that this compound can be incorporated into libraries designed for high-throughput screening (HTS). The presence of both fluorine and dimethyl substituents allows for fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical parameters for drug efficacy and pharmacokinetics.

The utility of this compound extends beyond academic research; it has found practical applications in industrial settings where scalable synthetic routes are required for producing borylated intermediates on a larger scale. Companies specializing in custom synthesis have reported successful implementations of CAS No. 225916-39-2 in multi-step synthetic sequences leading to advanced intermediates used in active pharmaceutical ingredients (APIs). The robustness of its reactivity under various conditions makes it a preferred choice for process chemists seeking efficient and reliable synthetic methodologies.

In conclusion,2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 225916-39-2) represents a significant advancement in organoboron chemistry with far-reaching implications for drug development and molecular construction. Its unique structural features—combining a fluorinated aromatic ring, a stable dioxaborolane core,and dimethyl substituents—position it as an indispensable tool for synthetic chemists worldwide. As research continues to uncover new applications for this compound, its role in pharmaceutical innovation is poised to expand even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:225916-39-2)2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
A878498
Purity:99%
Quantity:25g
Price ($):258.0
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